Tasimelteon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Non-24-Hour Sleep-Wake Disorder

Specific Scientific Field: Neurology and Sleep Medicine

Summary of the Application: Tasimelteon (HETLIOZ™) is an orally bioavailable agonist of the melatonin MT1 and MT2 receptors that has been approved in the US for the treatment of non-24-hour sleep–wake disorder . This disorder is common in totally blind individuals and is thought to be due to disorganization of the circadian rhythm due to lack of synchronisation with light .

Methods of Application or Experimental Procedures: Tasimelteon is administered orally . It works by acting as an agonist at melatonin MT1 and MT2 receptors, which are believed to be involved in the control of circadian rhythms .

Results or Outcomes: In two randomized, double-masked, multicentre, phase III trials, totally blind individuals with Non-24 who received oral tasimelteon 20 mg once nightly were significantly more likely than those receiving placebo to entrain the circadian pacemaker . Sleep/wake parameters and functioning were also improved with tasimelteon .

Drug Interaction Studies

Specific Scientific Field: Pharmacology

Summary of the Application: Tasimelteon has been studied for its potential interactions with other drugs, specifically those that inhibit or induce the CYP1A2 or CYP3A4 metabolic pathways .

Methods of Application or Experimental Procedures: These studies typically involve administering Tasimelteon along with a drug known to affect the CYP1A2 or CYP3A4 pathways, and then monitoring for any changes in the pharmacokinetics of either drug .

Results or Outcomes: The studies showed the potential for significant effects with the concomitant use of tasimelteon and drugs inhibiting or inducing the CYP1A2 or CYP3A4 metabolic pathways .

Treatment of Sleep Disturbances in Smith-Magenis Syndrome (SMS)

Specific Scientific Field: Neurology and Sleep Medicine

Summary of the Application: Smith-Magenis Syndrome (SMS) is a rare developmental disorder that results from an interstitial deletion of human chromosome 17p11.2, and in rare cases from an RAI1 gene mutation . The most common symptom of SMS is a severe sleep disorder associated with significant disruption in the lives of patients and their families .

Methods of Application or Experimental Procedures: This study was a double-blind, randomized, two-period, 4-week crossover study that evaluated the effects of tasimelteon versus placebo on sleep disturbances of individuals with SMS .

Results or Outcomes: Tasimelteon demonstrated clinically meaningful and statistically significant improvements in sleep quality and total sleep time in SMS patients . These results suggest that tasimelteon can be a novel therapy for the treatment of circadian dysfunction and sleep disturbance in patients with SMS .

Treatment of Major Depressive Disorder (MDD)

Specific Scientific Field: Psychiatry

Summary of the Application: Tasimelteon has been studied for its potential to improve symptoms of depression in patients with Major Depressive Disorder (MDD) .

Methods of Application or Experimental Procedures: The study involved administering Tasimelteon to patients with MDD and evaluating its effects on depressive symptoms .

Results or Outcomes: Tasimelteon was shown to improve symptoms of depression in African American patients with MDD . This may suggest a circadian component in the etiology and treatment of Major Depression .

Persistence of Efficacy in Improving Sleep Disturbances in Patients With Smith-Magenis Syndrome (SMS)

Summary of the Application: Smith-Magenis Syndrome (SMS) is a rare neurodevelopmental disorder resulting from an interstitial deletion of chromosome 17p11.2, or from a point mutation in the RAI1 gene . Severe sleep disorder is almost universal in patients with SMS and poses a significant challenge to patients and their families .

Methods of Application or Experimental Procedures: Following a 4-week crossover study, all eligible participants had the option to enroll in an open-label extension . Participants in the open-label extension provided daily diary sleep quality (DDSQ), and daily diary total sleep time (DDTST) measures via parental post sleep questionnaire and characterized behavior using the Aberrant Behavior Checklist (ABC) .

Results or Outcomes: Tasimelteon continued to show improvement in the primary endpoints of 50% worst sleep quality and 50% worst total nighttime sleep duration when compared to baseline . Tasimelteon also improved overall sleep quality and overall total nighttime sleep duration . ABC scores also improved with tasimelteon . These results further confirm tasimelteon as a novel therapy for the treatment of sleep disorders in patients with SMS and may provide benefit for behavioral symptoms .

Tasimelteon is a synthetic compound classified as a melatonin receptor agonist, primarily used in the treatment of Non-24-Hour Sleep-Wake Disorder, a condition often affecting blind individuals who cannot perceive light cues to regulate their circadian rhythms. The chemical structure of tasimelteon is represented by the molecular formula and has a molecular weight of approximately 245.32 g/mol. It is characterized by its dual agonistic activity at the melatonin receptors MT1 and MT2, with a notably higher affinity for the MT2 receptor, which plays a crucial role in regulating circadian rhythms and sleep-wake cycles .

Tasimelteon's biological activity is centered around its role as a circadian regulator. By activating the MT1 and MT2 melatonin receptors, it helps to reset the master body clock located in the suprachiasmatic nucleus of the brain. This action aligns physiological processes related to sleep-wake cycles and hormonal regulation, including melatonin and cortisol levels. Clinical studies have shown that tasimelteon effectively improves sleep quality and duration in patients suffering from Non-24-Hour Sleep-Wake Disorder .

The synthesis of tasimelteon can be achieved through various methods. One notable synthetic route involves the use of potassium cyclopropyltrifluoroborate in reactions with 4-bromo-2,3-dihydrobenzofuran derivatives. The process has been characterized for its efficiency in producing tasimelteon in racemic form, allowing for further purification and characterization . Detailed characterization techniques include spectroscopic methods to ensure enantiopurity and structural integrity.

Tasimelteon is primarily indicated for treating Non-24-Hour Sleep-Wake Disorder, particularly in totally blind individuals who lack light perception necessary for natural circadian rhythm regulation. Additionally, ongoing research explores its potential applications in other sleep disorders and conditions linked to circadian rhythm disruptions, such as certain mood disorders and metabolic syndromes .

Due to its metabolism via cytochrome P450 enzymes, tasimelteon has significant drug-drug interaction potential. Co-administration with other central nervous system depressants can lead to increased risks of adverse effects such as respiratory depression or overdose. Studies have highlighted interactions with medications like buprenorphine and benzodiazepines, necessitating careful monitoring when these drugs are prescribed concomitantly .

Tasimelteon shares similarities with several other melatonin receptor agonists but exhibits unique properties that distinguish it from these compounds:

| Compound | Chemical Formula | Mechanism | Unique Features |

|---|---|---|---|

| Melatonin | C13H16N2O2 | Natural hormone | Directly regulates sleep-wake cycles |

| Ramelteon | C15H20N2O2 | Melatonin receptor agonist | Selective for MT1 receptor |

| L-tryptophan | C11H12N2O2 | Precursor to serotonin | Natural amino acid involved in sleep |

| Agomelatine | C15H17N2O2 | Melatonin receptor agonist | Dual action on serotonin receptors |

Tasimelteon's unique aspect lies in its selective binding profile favoring the MT2 receptor over MT1, which may enhance its efficacy in resetting circadian rhythms compared to other agonists that do not exhibit this selectivity .

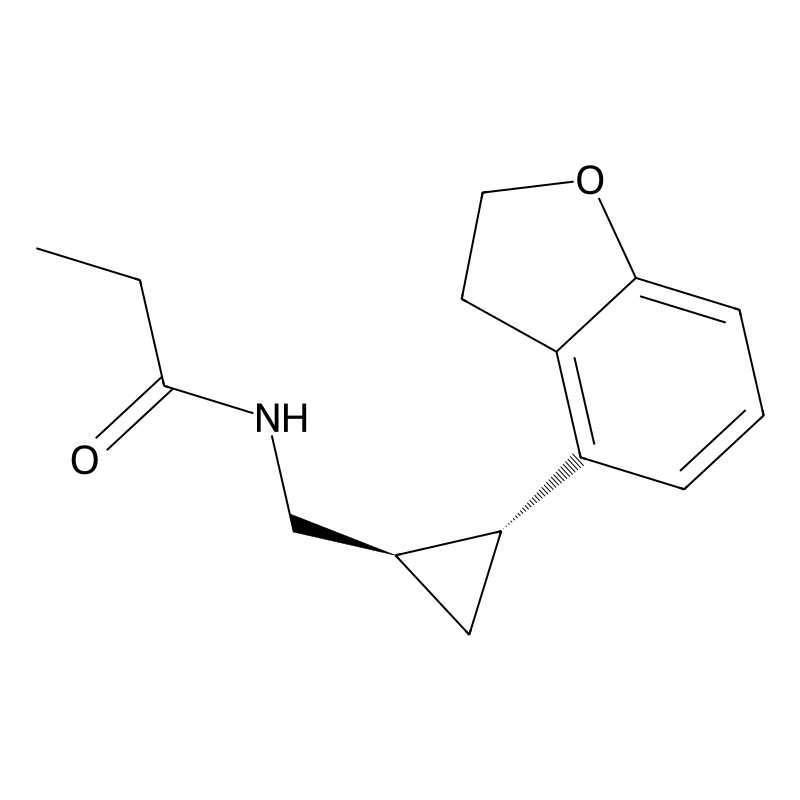

Tasimelteon is defined by its precise molecular architecture and systematic nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name for tasimelteon is N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide. This designation reflects its stereospecific cyclopropane core and benzofuran moiety, critical for its biological activity.

Molecular and Structural Characteristics

- Molecular Formula: $$ \text{C}{15}\text{H}{19}\text{NO}_{2} $$

- Molecular Weight: 245.32 g/mol

- CAS Registry Number: 609799-22-6

- Stereochemistry: The (1R,2R) configuration of the cyclopropyl group is essential for receptor binding.

Synonyms and Brand Names

Tasimelteon is marketed under the brand name Hetlioz and has been assigned multiple identifiers during its development (Table 1).

| Identifier Type | Designations |

|---|---|

| Trade Names | Hetlioz, Hetlioz LQ |

| Development Codes | BMS-214778, VEC-162 |

| IUPAC Name | N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide |

| CAS Number | 609799-22-6 |

| UNII Code | SHS4PU80D9 |

Physical Properties

Key physicochemical properties include:

- Melting Point: 78°C

- Boiling Point: 442.6°C (predicted)

- Solubility: Slightly soluble in chloroform and methanol

- Density: 1.145 g/cm³

The crystalline solid exhibits a white to off-white appearance, with stability maintained at 2–8°C.

Historical Development and Discovery Timeline

The development of tasimelteon spans decades, marked by strategic pharmacological innovation and clinical validation.

Early Synthesis and Patent Landscape

- 1997: The foundational synthesis of melatonin receptor agonists, including tasimelteon precursors, was patented (US5856529). This patent described cyclopropane derivatives with affinity for MT₁ and MT₂ receptors.

- 2004–2005: Phase II clinical trials demonstrated tasimelteon’s efficacy in transient insomnia models, showing reduced sleep latency and improved sleep maintenance.

- 2006: Phase III trials confirmed its potential for circadian rhythm disorders, leading to its designation as an orphan drug in the U.S. (2010) and EU (2011).

Key Milestones

- 2014: U.S. Food and Drug Administration (FDA) approval for non-24-hour sleep-wake disorder (Non-24) in blind adults.

- 2015: European Medicines Agency (EMA) endorsement for Non-24 in totally blind individuals.

- 2020: Patent filings for liquid formulations (WO2021119456A1) expanded its applicability to pediatric populations.

Patent Expirations and Extensions

- Original Patent (US5856529): Expired in December 2022.

- Secondary Patents: Active patents (e.g., US10071977, US11566011) protect synthesis methods and formulations until 2035–2041.

Regulatory Classification and Approval Status

Tasimelteon’s regulatory pathway highlights its niche therapeutic role and orphan drug designations.

U.S. FDA Approval

European Medicines Agency (EMA) Approval

- Approval Date: July 2015.

- Scope: Restricted to totally blind adults with Non-24, excluding sighted populations.

Anatomical Therapeutic Chemical (ATC) Classification

Global Regulatory Snapshot

| Region | Approval Year | Indication | Population |

|---|---|---|---|

| United States | 2014 | Non-24, SMS-related sleep disturbances | Adults and pediatric (≥3 years) |

| European Union | 2015 | Non-24 | Totally blind adults |

| Japan | Under review | — | — |

Retrosynthetic Analysis of Key Intermediates

The synthetic approach to tasimelteon relies on a well-defined retrosynthetic strategy that identifies critical intermediates and strategic bond disconnections [1] [2] [3]. The key retrosynthetic analysis reveals four major intermediates that serve as essential building blocks in the overall synthetic pathway [3] [4].

The retrosynthetic pathway begins with tasimelteon and works backward through the following sequence: tasimelteon → ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine → 2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carbonitrile → 4-(oxiran-2-yl)-2,3-dihydrobenzofuran → 4-vinyl-2,3-dihydrobenzofuran → 2,3-bis(2-hydroxyethyl)phenol [3].

| Step | Compound | Synthetic Challenge | Yield % |

|---|---|---|---|

| Initial Material | 2,3-bis(2-hydroxyethyl)phenol | Ring formation | 90% (tosylation) |

| Key Intermediate | 4-vinyl-2,3-dihydrobenzofuran | Vinyl installation | 85% (elimination) |

| Epoxidation Target | 4-(oxiran-2-yl)-2,3-dihydrobenzofuran | Stereoselective epoxidation | 75% (epoxidation) |

| Cyclopropanation Target | 2-(2,3-dihydrobenzofuran-4-yl)cyclopropane-1-carbonitrile | Stereoselective cyclopropanation | 83% (cyclopropanation) |

| Final Product | Tasimelteon | Propionylation and resolution | 95% (propionylation) |

The critical disconnection points involve: (1) the propionamide bond formation, (2) the cyclopropane ring construction via epoxide ring-opening, (3) the epoxide formation from the vinyl group, and (4) the benzofuran ring assembly from the triol starting material [1] [3]. Each disconnection presents unique challenges in terms of stereochemical control and functional group compatibility [5] [6].

Epoxidation-Cyclopropanation Cascade Reactions

The epoxidation-cyclopropanation cascade represents the most challenging aspect of tasimelteon synthesis, requiring precise stereochemical control at multiple centers [7] [8] [5]. Several methodological approaches have been developed to address these challenges.

Epoxidation Methodologies

Multiple epoxidation strategies have been investigated for the stereoselective conversion of 4-vinyl-2,3-dihydrobenzofuran to the corresponding epoxide intermediate [5] [9] [10].

| Method | Oxidant | Catalyst | Solvent | Temperature | Enantioselectivity | Scalability |

|---|---|---|---|---|---|---|

| Jacobsen Asymmetric Epoxidation | tert-BuOOH | Mn(salen) | CH2Cl2 | Room temp | 99% ee | Good |

| Hydrogen Peroxide/NaHCO3 | 30% H2O2 | NaHCO3 | CH3CN | 40°C | Racemic | Excellent |

| Styrene Monooxygenase (Biocatalytic) | O2 (enzymatic) | SeStyA mutants | Aqueous buffer | 30-40°C | 99% ee (M6R/M5S) | Moderate |

| Sharpless Asymmetric Dihydroxylation | K2OsO4/K3Fe(CN)6 | ADmix | tert-BuOH/H2O | 0°C | 99% ee | Good |

The Jacobsen asymmetric epoxidation approach utilizes manganese salen complexes to achieve high enantioselectivity [5] [11]. This method has been successfully scaled up to prepare large quantities of the chiral dihydrobenzofuran epoxide [5]. The reaction proceeds under mild conditions with excellent stereochemical control, though it requires careful handling of the catalyst system.

A significant advancement in biocatalytic epoxidation has been achieved through the development of styrene monooxygenase SeStyA mutants [9] [10] [12]. The engineered mutants M6R and M5S provide complementary enantioselectivity, generating both enantiomers with 99% enantiomeric excess [9]. These mutants demonstrate enhanced thermostability with inactivation half-lives increased 25.4-fold and 5.9-fold respectively compared to wild-type enzyme [9].

Cyclopropanation Strategies

The cyclopropanation of the chiral epoxide represents a critical transformation that establishes the stereochemistry of the final product [6] [13]. Multiple approaches have been developed to achieve this transformation with high stereochemical fidelity.

| Method | Reagent | Base | Solvent | Temperature | Diastereoselectivity | Enantioselectivity | TON |

|---|---|---|---|---|---|---|---|

| Simmons-Smith | Et2Zn/CH2I2 | None | CH2Cl2 | 0°C | >99% de | 96% ee | N/A |

| Phosphonate-based | Diethyl cyanomethylphosphonate | Sodium tert-amylate | Toluene | 110°C | 99.9% de | Racemic | N/A |

| Ru-catalyzed | Ru(iPr-PyBox)/EDA | None | Toluene | 30-60°C | 91% de | 85% ee | 380 |

| Diazoacetate | Ethyl diazoacetate | None | CH2Cl2 | Room temp | 85% de | 90% ee | 1400 |

The phosphonate-based cyclopropanation using diethyl cyanomethylphosphonate has emerged as a practical and scalable approach [3] [6]. The reaction employs sodium tert-amylate as base in toluene at elevated temperature (110°C), providing the cyclopropane product in 83% yield with excellent diastereoselectivity (99.9% de) [3]. This method was selected for scale-up work due to its ease of handling, low hazards, and cost effectiveness [3].

Advanced metalloenzyme catalysis has also been applied to cyclopropanation reactions, with artificial iridium-containing P450 enzymes demonstrating remarkable stereoselectivity [14]. These engineered enzymes achieve turnover numbers exceeding 1400 and provide excellent control over both diastereo- and enantioselectivity [14].

Reductive and Acylative Functionalization Strategies

The final stages of tasimelteon synthesis involve reductive functionalization of the cyclopropane carboxylate/carbonitrile intermediates followed by acylative coupling to install the propionamide moiety [1] [15] [3].

Reductive Functionalization Approaches

The reduction of cyclopropane carbonitrile to the corresponding primary amine represents a critical transformation requiring careful optimization of reaction conditions [3]. The preferred method employs nickel chloride and sodium borohydride in ethanol, providing the racemic amine in 85% yield [3]. This approach offers advantages in terms of mildness of conditions and ease of workup compared to alternative reductive methods.

For large-scale production, lithium aluminum hydride reduction in tetrahydrofuran has been employed [15] [16]. This method requires careful temperature control and inert atmosphere conditions but provides excellent yields when properly executed [16]. The reduction proceeds through sequential addition of LAH solution while maintaining temperature below 25°C, followed by controlled warming to 65-70°C for completion [16].

Acylative Strategies

The final propionylation step has been optimized through multiple approaches, with particular attention to controlling impurity formation and achieving high purity product [15] [17] [18] [16].

The industrial-scale propionylation employs propionyl chloride in the presence of tert-butyl methyl ether and aqueous sodium hydroxide [15] [16]. This biphasic system provides excellent conversion while minimizing side reactions. The reaction is conducted at 5-10°C with careful monitoring of intermediate 5 levels (≤0.10% specification) [16].

Alternative acylation methods include the use of propionic acid with dehydrating agents such as dicyclohexylcarbodiimide or carbonyldiimidazole [15]. However, these methods are generally reserved for laboratory-scale preparations due to cost and complexity considerations.

An innovative single-step method has been developed that combines reduction and acylation in a one-pot procedure [1]. This approach uses (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxamide as starting material, treating it with reducing agents and propionic acid to directly afford tasimelteon [1]. The method demonstrates practical advantages in terms of reduced reaction steps and improved atom economy.

Industrial-Scale Production Challenges

Solvent System Optimization

Industrial production of tasimelteon requires careful consideration of solvent selection, environmental impact, and process economics [19] [20] [21]. The optimization of solvent systems has focused on several key areas.

Tert-butyl methyl ether has emerged as the preferred organic solvent for multiple synthetic steps due to its favorable environmental profile and process compatibility [19] [16]. TBME offers advantages including lower toxicity compared to traditional ethers, good solvating properties for organic intermediates, and ease of removal through distillation [19]. The solvent has been successfully implemented in both the cyclopropanation and propionylation steps.

Acetonitrile is employed in the early synthetic steps, particularly for the Vilsmeier reaction sequence [19] [16]. The choice of acetonitrile provides optimal solubility for the reaction components while maintaining compatibility with the phase-transfer catalysis employed in subsequent steps [19].

Ethanol-water mixtures have been optimized for the final crystallization steps [16]. The ratio of ethanol to water (typically 95% ethanol with controlled water addition) has been carefully optimized to achieve the desired polymorphic form while ensuring high purity [16] [21]. The crystallization process includes optional seeding to ensure consistent crystal formation and particle size distribution.

Catalytic Efficiency and Byproduct Mitigation

Industrial production requires optimization of catalytic systems to maximize efficiency while minimizing byproduct formation [16] [13] [22].

The ruthenium-catalyzed asymmetric cyclopropanation has been optimized for large-scale operation [5] [13]. The catalyst system employs bis(tert-butylsulfonyl)cyclopentadienyliridium with ruthenium p-cymene dichloride dimer, activated with lithium diisopropylamide [16]. This system provides turnover numbers of 380 while maintaining excellent stereoselectivity [13].

Byproduct mitigation strategies include careful control of reaction stoichiometry, temperature profiles, and workup procedures [16]. Critical impurities have been identified and controlled through analytical monitoring:

| Impurity Type | Structure Type | Formation Source | Specification Limit | Detection Method |

|---|---|---|---|---|

| Impurity 1 | 3-methylbutanamide analog | Side reaction | ≤0.15% | HPLC |

| Impurity 2 | Pentanamide analog | Side reaction | ≤0.15% | HPLC |

| Impurity 3 | Bis-urea derivative | Coupling byproduct | ≤0.15% | HPLC |

| Impurity 4 | Benzofuran analog | Degradation | ≤0.15% | HPLC |

| Impurity 5 | Dimer impurity | Dimerization | ≤0.15% | HPLC |

| Impurity 6 | Carbonate derivative | Oxidative coupling | ≤0.15% | HPLC |

| Impurity 7 | Oxidized product | Oxidation | ≤0.15% | HPLC |

Process optimization includes multiple recrystallization steps when necessary to meet purity specifications [16]. The crystallization conditions have been optimized to minimize impurity incorporation while maintaining acceptable yields. Seeding strategies and controlled cooling profiles ensure consistent product quality [16].

Catalyst recovery and recycling strategies have been investigated to improve process economics. The ruthenium catalyst system can be partially recovered through extraction procedures, though complete recycling remains challenging due to the complexity of the catalyst mixture [5].

The industrial process includes comprehensive analytical control throughout all synthetic steps, with HPLC monitoring of key intermediates and impurities [16]. Process analytical technology enables real-time monitoring of critical quality attributes, allowing for immediate process adjustments when deviations are detected.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Hetlioz is indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind adults. ,

Treatment of non-24-hour sleep-wake disorder in the totally blind

Livertox Summary

Drug Classes

ATC Code

N - Nervous system

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CH - Melatonin receptor agonists

N05CH03 - Tasimelteon

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Melatonin

MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The apparent oral volume of distribution of tasimelteon at steady state in young healthy subjects is approximately 56 - 126 L.

Metabolism Metabolites

Wikipedia

9-Nor-9β-hydroxyhexahydrocannabinol

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2. Sack RL, Brandes RW, Kendall AR, Lewy AJ. Entrainment of free-running circadian rhythms by melatonin in blind people. N Engl J Med. 2000 Oct 12;343(15):1070-7. doi: 10.1056/NEJM200010123431503. PMID: 11027741.

3. Rajaratnam SM, Polymeropoulos MH, Fisher DM, Roth T, Scott C, Birznieks G, Klerman EB. Melatonin agonist tasimelteon (VEC-162) for transient insomnia after sleep-time shift: two randomised controlled multicentre trials. Lancet. 2009 Feb 7;373(9662):482-91. doi: 10.1016/S0140-6736(08)61812-7. Epub 2008 Dec 4. Erratum in: Lancet. 2009 Apr 11;373(9671):1252. PMID: 19054552.